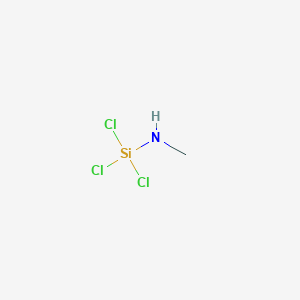![molecular formula C17H12O4 B14678043 (2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid CAS No. 36336-94-4](/img/structure/B14678043.png)
(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method involves the reaction of an alkene with a carbene or carbenoid intermediate, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable cyclopropanation techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the efficiency and safety of the process, making it suitable for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological macromolecules.
Mécanisme D'action
The mechanism by which (2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, potentially leading to unique biological activities. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,9’-fluorene]-2-carboxamide: Similar spirocyclic structure but with different functional groups.
Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxamide: Contains amide groups instead of carboxylic acids.
Uniqueness
(2S,3S)-Spiro[cyclopropane-1,9’-fluorene]-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Propriétés
Numéro CAS |
36336-94-4 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
(1S,2S)-spiro[cyclopropane-3,9'-fluorene]-1,2-dicarboxylic acid |
InChI |
InChI=1S/C17H12O4/c18-15(19)13-14(16(20)21)17(13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8,13-14H,(H,18,19)(H,20,21)/t13-,14-/m1/s1 |
Clé InChI |
XHYGIRLYQKINHW-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24[C@H]([C@@H]4C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C(C4C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
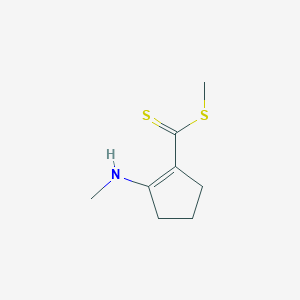

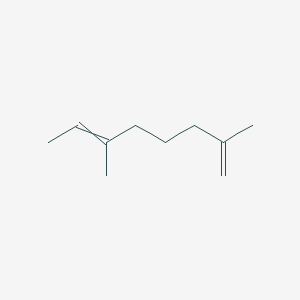

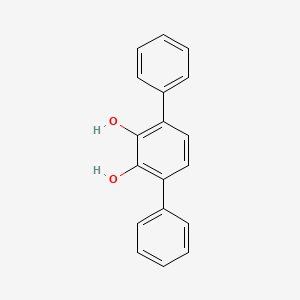
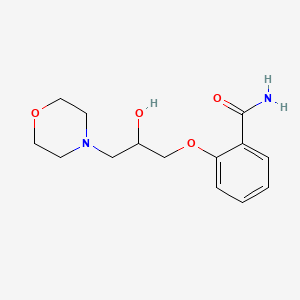
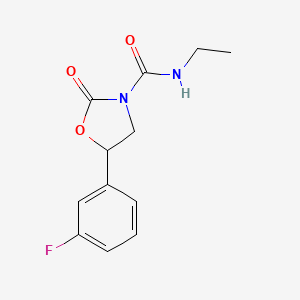
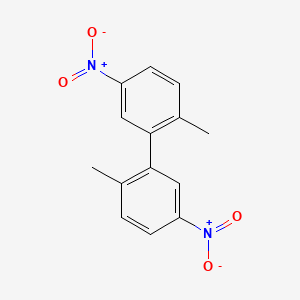
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
